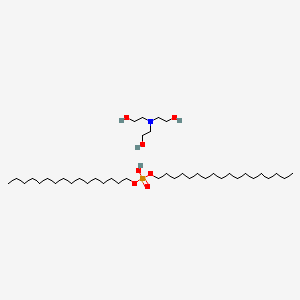
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves several steps. One common synthetic route includes the reaction of 3-(methylthio)-5-phenylisothiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- can be compared with other similar compounds such as:
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-: This compound has a similar structure but with a propylthio group instead of a phenyl group.
4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-: This compound features a methoxy group in place of the phenyl group.
The uniqueness of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
221006-20-8 |
|---|---|
Molekularformel |
C11H8N2S2 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2S2/c1-14-11-9(7-12)10(15-13-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
ZPMLIDDJACUALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NSC(=C1C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)





